molecular formula C11H15NO2 B13047994 6-Methoxy-7-methylchroman-4-amine

6-Methoxy-7-methylchroman-4-amine

Cat. No.: B13047994
M. Wt: 193.24 g/mol
InChI Key: JCXIOPSEMHSFCS-UHFFFAOYSA-N
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Description

6-Methoxy-7-methylchroman-4-amine is a chemical compound with the molecular formula C11H15NO2. It belongs to the class of chroman derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a chroman ring system substituted with a methoxy group at the 6-position and a methyl group at the 7-position, along with an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-7-methylchroman-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-formyl-6-methylchromone with primary amines in the presence of a catalyst. The reaction conditions often require elevated temperatures and basic catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-7-methylchroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Methoxy-7-methylchroman-4-amine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, including anticancer, antioxidant, and anti-inflammatory properties.

    Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-7-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit tumor necrosis factor-α (TNF-α) or other inflammatory mediators, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

    Chroman-4-one: A closely related compound with a similar chroman ring structure but lacking the methoxy and methyl substitutions.

    Chroman-2-one: Another related compound with a different substitution pattern on the chroman ring.

    Flavanone: A compound with a similar core structure but different functional groups.

Uniqueness: 6-Methoxy-7-methylchroman-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy and methyl groups at specific positions on the chroman ring differentiates it from other chroman derivatives and contributes to its unique properties .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

6-methoxy-7-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C11H15NO2/c1-7-5-11-8(6-10(7)13-2)9(12)3-4-14-11/h5-6,9H,3-4,12H2,1-2H3

InChI Key

JCXIOPSEMHSFCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)C(CCO2)N

Origin of Product

United States

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